molecular formula C23H22ClN3O2 B2593063 N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901728-54-9

N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2593063
CAS No.: 901728-54-9
M. Wt: 407.9
InChI Key: XYJCOPHAJFPFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a structurally complex heterocyclic compound characterized by a tetracyclic core system fused with an oxa-aza bridge and a carboxamide side chain. The 3-chloro-4-methylphenyl substituent at the carboxamide group introduces steric and electronic effects that modulate its physicochemical and biological properties. Such polycyclic frameworks are often associated with bioactivity due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

The synthesis of this compound likely involves multi-step heterocyclic annulation and functionalization, with structural validation relying on techniques like NMR, IR, and mass spectrometry (as seen in analogous compounds, e.g., ). Crystallographic tools such as WinGX and ORTEP () are critical for resolving its three-dimensional conformation, which is essential for understanding structure-activity relationships.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-13-6-7-16(12-19(13)24)26-23(28)18-11-15-10-14-4-2-8-27-9-3-5-17(20(14)27)21(15)29-22(18)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJCOPHAJFPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of N-aryl-4-imino-3-oxa-13-azatetracycloheptadecatetraene carboxamides. Key structural analogues include:

  • N-(3,4-dimethylphenyl)-... (): Substituted with two methyl groups at the 3- and 4-positions of the phenyl ring.
  • N-[4-(trifluoromethyl)phenyl]-... (): Features a strongly electron-withdrawing trifluoromethyl group.
  • N-phenyl-... (): Lacks substituents on the phenyl ring.

The 3-chloro-4-methylphenyl group in the target compound combines a halogen (electron-withdrawing) and a methyl (electron-donating) substituent, creating a unique electronic profile that may enhance binding specificity compared to purely alkyl or halogenated analogues.

Physicochemical Properties Analysis

The table below compares key properties of structurally related compounds:

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors (HBD) H-Bond Acceptors (HBA) Rotatable Bonds
N-(3-chloro-4-methylphenyl)-... (Target) ~387.5* ~4.9† 2 4 2
N-(3,4-dimethylphenyl)-... () 387.5 4.7 2 4 2
N-[4-(trifluoromethyl)phenyl]-... () ~437.5* ~5.2† 2 4 2
Thiazolinone derivative () 369.11 N/A 1 3 1

*Estimated based on core structure.
†Predicted based on substituent contributions (chloro: +0.7, methyl: +0.5, trifluoromethyl: +1.1).

Key Observations:

  • The trifluoromethyl analogue () likely has the highest lipophilicity (XLogP3 ~5.2), favoring membrane permeability.
  • All tetracyclic carboxamides share low rotatable bond counts (2), suggesting conformational rigidity, which is advantageous for target selectivity .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, related studies provide insights:

  • Marine actinomycetes-derived polycyclic compounds () exhibit antimicrobial and anticancer properties, suggesting the tetracyclic core may confer similar activities.
  • Substituents like trifluoromethyl groups are known to enhance metabolic stability and binding affinity in drug candidates .
  • The thiazolinone derivative () shows moderate bioactivity (e.g., enzyme inhibition), highlighting the role of heterocyclic diversity in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.